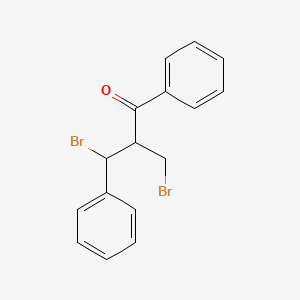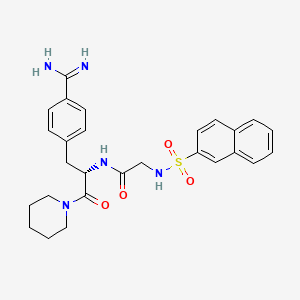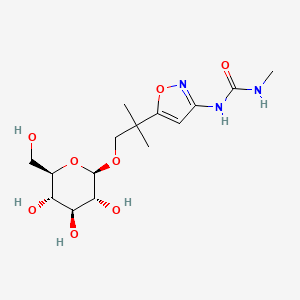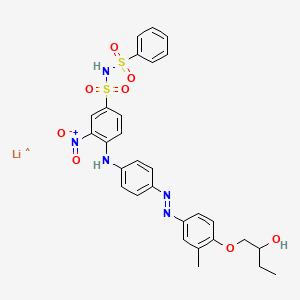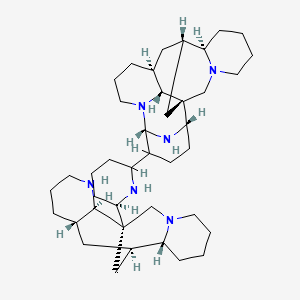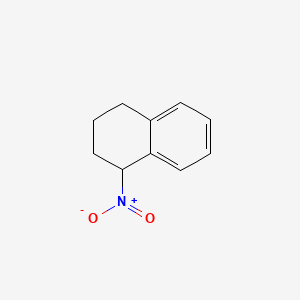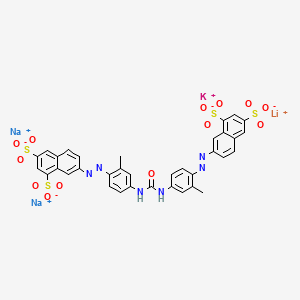
1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is a complex organic compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The compound’s structure includes naphthalene and phenylene units, which contribute to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt typically involves several steps:
Diazotization: The process begins with the diazotization of 2-methyl-4,1-phenylenediamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Carbonylation: The resulting azo compound undergoes a carbonylation reaction, where a carbonyl group is introduced, typically using phosgene or a similar reagent.
Salt Formation: Finally, the compound is neutralized with lithium, potassium, and sodium hydroxides to form the lithium potassium sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The process involves:
Large-scale diazotization: Using automated systems to handle the hazardous nitrous acid.
Efficient coupling: Employing continuous reactors to maintain optimal conditions.
Carbonylation: Utilizing industrial-grade phosgene or safer alternatives.
Neutralization and crystallization: Ensuring the final product is in the desired salt form and free from impurities.
化学反应分析
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the breakdown of the azo bonds.
Reduction: Reduction reactions, often using agents like sodium dithionite, can cleave the azo bonds, resulting in the formation of amines.
Substitution: The sulfonic acid groups can undergo substitution reactions, where the sulfonate groups are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in an alkaline medium.
Substitution: Various nucleophiles under controlled pH and temperature conditions.
Major Products
Oxidation: Breakdown products including smaller aromatic compounds.
Reduction: Corresponding amines from the cleavage of azo bonds.
Substitution: New derivatives with different functional groups replacing the sulfonate groups.
科学研究应用
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy, due to its distinct color properties.
Biology: Employed in staining procedures for microscopy, helping to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics, and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo groups and sulfonic acid functionalities:
Azo Groups: The azo bonds (–N=N–) are responsible for the compound’s color properties, absorbing light in the visible spectrum.
Sulfonic Acid Groups: These groups enhance the compound’s solubility in water and its ability to bind to various substrates, making it useful in dyeing and staining applications.
相似化合物的比较
Similar Compounds
- 1,3-Naphthalenedisulfonic acid, 7,7’-(ureylenebis((2-methyl-p-phenylene)azo))di-, lithium potassium sodium salts .
- Tetrasodium 7,7’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,3-disulphonate) .
Uniqueness
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino(2-methyl-4,1-phenylene)azo))bis-, lithium potassium sodium salt is unique due to its specific combination of naphthalene and phenylene units, along with the presence of multiple sulfonic acid groups. This structure provides it with distinct solubility, stability, and reactivity properties, making it particularly useful in applications requiring strong binding and vivid coloration.
This compound’s unique properties and versatile applications make it a valuable tool in various scientific and industrial fields
属性
CAS 编号 |
96294-13-2 |
|---|---|
分子式 |
C35H24KLiN6Na2O13S4 |
分子量 |
956.9 g/mol |
IUPAC 名称 |
lithium;potassium;disodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C35H28N6O13S4.K.Li.2Na/c1-19-11-23(7-9-31(19)40-38-25-5-3-21-13-27(55(43,44)45)17-33(29(21)15-25)57(49,50)51)36-35(42)37-24-8-10-32(20(2)12-24)41-39-26-6-4-22-14-28(56(46,47)48)18-34(30(22)16-26)58(52,53)54;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI 键 |
ZKFXVPZQVKNZJC-UHFFFAOYSA-J |
规范 SMILES |
[Li+].CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



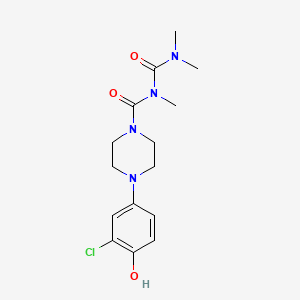
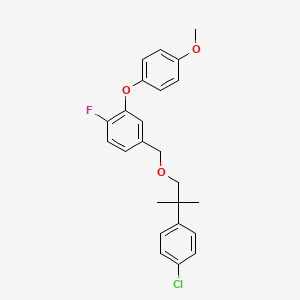

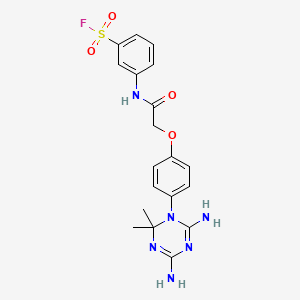
![17-methyl-18,18-dioxo-3,9,18λ6-trithia-17-azatetracyclo[8.8.0.02,7.011,16]octadeca-1(10),2(7),11,13,15-pentaen-6-one](/img/structure/B12789579.png)

